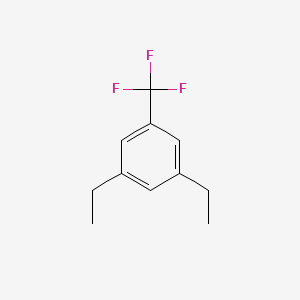
3,5-Diethylbenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethylbenzotrifluoride is an organic compound with the molecular formula C11H13F3. It is a fluorinated aromatic hydrocarbon, characterized by a benzene ring substituted with two ethyl groups and three fluorine atoms. This compound is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diethylbenzotrifluoride can be synthesized through several methods, including the Friedel-Crafts alkylation reaction. In this process, benzotrifluoride is reacted with ethyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethylbenzotrifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield hydrocarbons or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
3,5-Diethylbenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Diethylbenzotrifluoride exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, its fluorinated structure can interact with enzymes and receptors, influencing biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
3,5-Dinitrobenzotrifluoride
3,5-Dichlorobenzotrifluoride
3,5-Diisopropylbenzotrifluoride
3,5-Dimethylbenzotrifluoride
Properties
Molecular Formula |
C11H13F3 |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1,3-diethyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H13F3/c1-3-8-5-9(4-2)7-10(6-8)11(12,13)14/h5-7H,3-4H2,1-2H3 |
InChI Key |
GRPYEWYEUINFHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(F)(F)F)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















